4-Bromo-9,9-dimethyl-9H-xanthene

Description

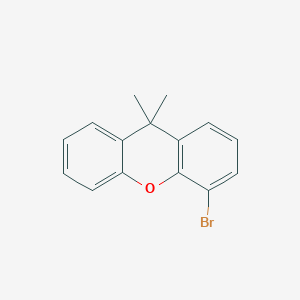

4-Bromo-9,9-dimethyl-9H-xanthene (CAS: 942615-32-9) is a brominated xanthene derivative with the molecular formula C₁₅H₁₃Br and a molecular weight of 273.17 g/mol . Its structure consists of a xanthene backbone (a tricyclic system with two benzene rings fused to a central oxygen-containing ring) substituted with a bromine atom at the 4-position and two methyl groups at the 9-position (Figure 1). This compound is widely used as a precursor in organic synthesis, particularly in the development of ligands, luminescent materials, and intermediates for pharmaceuticals .

Properties

IUPAC Name |

4-bromo-9,9-dimethylxanthene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO/c1-15(2)10-6-3-4-9-13(10)17-14-11(15)7-5-8-12(14)16/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPXTVDRWNPSQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C(=CC=C2)Br)OC3=CC=CC=C31)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-9,9-dimethyl-9H-xanthene typically involves the bromination of 9,9-dimethylxanthene. The reaction is carried out using bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform . The reaction conditions often require refluxing the mixture to ensure complete bromination.

Industrial Production Methods: Industrial production methods for 4-Bromo-9,9-dimethyl-9H-xanthene are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and efficient brominating agents to ensure high yield and purity. The reaction is monitored using techniques like gas chromatography to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-9,9-dimethyl-9H-xanthene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction Reactions: The xanthene core can undergo oxidation to form xanthone derivatives, while reduction reactions can modify the bromine substituent.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium amide or thiourea, typically in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Major Products:

Substitution Products: Depending on the nucleophile, products can include 4-amino-9,9-dimethyl-9H-xanthene or 4-thio-9,9-dimethyl-9H-xanthene.

Oxidation Products: Xanthone derivatives with various functional groups.

Reduction Products: Dehalogenated xanthene derivatives.

Scientific Research Applications

4-Bromo-9,9-dimethyl-9H-xanthene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-9,9-dimethyl-9H-xanthene is primarily related to its ability to interact with biological molecules. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to various molecular targets. The xanthene core can undergo redox reactions, impacting cellular oxidative stress pathways .

Comparison with Similar Compounds

Key Properties :

- Melting Point: Not explicitly reported, but analogs suggest stability at room temperature.

- Solubility : Likely soluble in chloroform, THF, and ether based on structural similarities to related xanthenes .

- Applications : Key intermediate in Suzuki couplings , ligand synthesis for metal complexes , and photoluminescent materials .

Comparison with Structural Analogs

4,5-Dibromo-9,9-dimethyl-9H-xanthene (CAS: 190789-35-6)

- Structure : Contains bromine at both 4- and 5-positions on the xanthene backbone.

- Synthesis : Prepared via bromination of 9,9-dimethyl-9H-xanthene using N-bromosuccinimide (NBS) under controlled conditions .

- Applications : Used to synthesize metallohelical complexes (e.g., Pt-salphen molecular tweezers) for cation recognition .

- Key Differences: Higher molecular weight (C₁₅H₁₂Br₂O, 376.07 g/mol) . Enhanced steric bulk due to two bromine atoms, limiting reactivity in certain coupling reactions compared to the mono-bromo derivative .

4-Bromo-9,9-dimethyl-9H-fluorene (CAS: 942615-32-9)

4-Bromo-spiro[9H-fluorene-9,9'-[9H]xanthene] (CAS: 1609484-45-8)

- Structure : Spiro-conjugated system combining fluorene and xanthene moieties.

- Applications : Used in high-performance luminescent materials due to rigid, planar geometry .

- Key Differences: Extended π-conjugation enhances photophysical properties (e.g., higher quantum yield) compared to non-spiro analogs . Molecular weight (C₂₅H₁₅BrO, 411.29 g/mol) significantly higher due to spiro-fusion .

2,4-Dibromo-1,3-dihydroxy-9H-xanthen-9-one

- Structure : Xanthone backbone (xanthene with a ketone group) with bromine at 2- and 4-positions and hydroxyl groups at 1- and 3-positions.

- Synthesis : Bromination of 1,3-dihydroxyxanthen-9-one using NBS .

- Applications : Medicinal chemistry (antimicrobial and anticancer studies) .

- Key Differences :

Comparative Analysis Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| 4-Bromo-9,9-dimethyl-9H-xanthene | C₁₅H₁₃BrO | 273.17 | Br (4), CH₃ (9) | Ligand synthesis, Suzuki couplings |

| 4,5-Dibromo-9,9-dimethyl-9H-xanthene | C₁₅H₁₂Br₂O | 376.07 | Br (4,5), CH₃ (9) | Metallohelical complexes |

| 4-Bromo-9,9-dimethyl-9H-fluorene | C₁₅H₁₃Br | 273.17 | Br (4), CH₃ (9) | OLED intermediates |

| 4-Bromo-spiro[fluorene-xanthene] | C₂₅H₁₅BrO | 411.29 | Spiro-architecture | Luminescent materials |

| 2,4-Dibromo-1,3-dihydroxyxanthen-9-one | C₁₃H₆Br₂O₄ | 385.90 | Br (2,4), OH (1,3), ketone (9) | Medicinal chemistry |

Research Findings and Trends

- Synthetic Versatility: Mono-bromo derivatives (e.g., 4-Bromo-9,9-dimethyl-9H-xanthene) are preferred for cross-coupling reactions due to their balance of reactivity and steric accessibility .

- Electronic Effects : Bromine substitution at the 4-position enhances electrophilic aromatic substitution reactivity compared to unsubstituted xanthenes .

- Luminescence: Spiro-conjugated systems exhibit superior emissive properties, as seen in carboranyl luminophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.